Aminophenylacetylleucine
Overview
Description
Aminophenylacetylleucine is a bioactive chemical.
Scientific Research Applications
Metabolic Research and Amino Acid Tracers
Aminophenylacetylleucine, as part of the broader category of amino acids, plays a significant role in metabolic research. For instance, Hallemeesch, Soeters, and Deutz (2000) highlighted the use of amino acid tracers like phenylalanine and leucine in metabolic studies to determine production rates in organs and the whole body. This research underlines the importance of amino acids in understanding metabolic processes at a cellular level (Hallemeesch, Soeters, & Deutz, 2000).
Diabetes Risk Assessment
Wang et al. (2011) investigated metabolite profiles to predict the development of diabetes. The study identified amino acids like leucine as significant markers associated with future diabetes risk, underscoring the diagnostic potential of amino acids in medical research (Wang et al., 2011).
Muscle Protein Synthesis
Research by Anthony, Yoshizawa, Anthony, Vary, Jefferson, and Kimball (2000) demonstrated the unique role of leucine in stimulating protein synthesis in skeletal muscle, suggesting its importance in understanding muscle physiology and potentially in developing treatments for muscle-wasting conditions (Anthony et al., 2000).
Biochemical Research and Spectroscopy
Wilson, Hurd, Keshari, Criekinge, Chen, and Nelson (2009) explored the utilization of amino acids like leucine in enhancing nuclear magnetic resonance spectra of biomolecules, offering insights into more precise diagnostic tools in biochemical research (Wilson et al., 2009).
Crop Productivity and Nitrogen Metabolism
Teixeira, Fagan, Soares, Soares, Reichardt, and Neto (2018) investigated the effect of amino acids like phenylalanine on soybean nitrogen metabolism and productivity. This research indicates the potential agricultural applications of amino acids in enhancing crop yields (Teixeira et al., 2018).
Human Physiology and Metabolomics
Lu, Xie, Jia, and Jia (2013) focused on the role of amino acids in metabolomics, particularly in relation to type 2 diabetes. Their research provides crucial insights into the interplay of amino acids like leucine and phenylalanine with human metabolism and disease states (Lu, Xie, Jia, & Jia, 2013).
Medical Applications and Antihypertensive Activity
U.G., Bhat, Karunasagar, and B.S. (2019) explored the antihypertensive properties of amino acids derived from Fish Protein Hydrolysate. This study sheds light on the potential therapeutic uses of amino acids in treating hypertension (U.G., Bhat, Karunasagar, & B.S., 2019).
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)8-11(14(18)19)16-13(17)12(15)10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOKXWMVJSDFY-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149171 | |
Record name | Aminophenylacetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110207-44-8 | |
Record name | Aminophenylacetylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110207448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminophenylacetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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